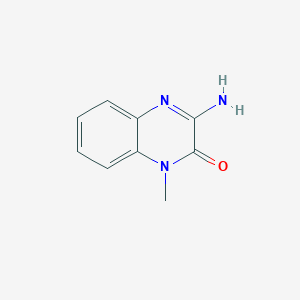

3-amino-1-methylquinoxalin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-methylquinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-12-7-5-3-2-4-6(7)11-8(10)9(12)13/h2-5H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBHHVPEXFWXGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C(C1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356158 | |

| Record name | 3-amino-1-methylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90564-85-5 | |

| Record name | 3-amino-1-methylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Quinoxalin-2(1H)-one Scaffold as a Privileged Core in Medicinal Chemistry

An In-Depth Technical Guide to the Chemical Properties and Potential of 3-amino-1-methylquinoxalin-2(1H)-one

The quinoxalin-2(1H)-one framework is a bicyclic nitrogen-containing heterocycle that has garnered significant attention from the scientific community. It is a core component in numerous natural products and serves as a "privileged scaffold" in medicinal chemistry due to the wide array of biological activities its derivatives possess.[1] These activities span from antimicrobial and anticancer to antithrombotic and anti-inflammatory effects.[2][3][4]

The functionalization of the quinoxalin-2(1H)-one core, particularly at the C3 and N1 positions, is a key strategy for modulating its pharmacological profile. Direct C-H functionalization at the C3 position has emerged as a powerful and atom-economical method to introduce diverse substituents, including alkyl, aryl, and amino groups.[5][6] This guide focuses on a specific, yet underexplored derivative: 3-amino-1-methylquinoxalin-2(1H)-one .

While extensive literature exists for the parent quinoxalinone scaffold and its various singly-substituted analogs, direct experimental data for 3-amino-1-methylquinoxalin-2(1H)-one is not widely available in peer-reviewed literature. Therefore, this technical guide adopts a prospective approach. By synthesizing information from established chemical principles and documented reactions of closely related analogs, we will provide a comprehensive overview of its probable synthesis, predicted chemical properties, anticipated reactivity, and potential as a valuable building block for drug discovery professionals.

Proposed Synthetic Strategies

The synthesis of 3-amino-1-methylquinoxalin-2(1H)-one can be logically approached from two primary retrosynthetic pathways:

-

Route A: N-methylation of a pre-existing 3-aminoquinoxalin-2(1H)-one precursor.

-

Route B: C3-amination of a 1-methylquinoxalin-2(1H)-one precursor.

The choice between these routes in a laboratory setting would depend on starting material availability, reagent costs, and the desired scale of the reaction. Both routes leverage well-established methodologies in quinoxalinone chemistry.

Experimental Protocol: Route B - Direct C3-Amination

Direct C-H amination is an increasingly popular and efficient method for forming C-N bonds. This proposed protocol is adapted from copper-catalyzed methodologies known to be effective for the C3-amination of the quinoxalinone core.[5] The copper catalyst facilitates the oxidative cross-dehydrogenative coupling (CDC) between the C3-H bond of the quinoxalinone and the N-H bond of the amine source.

Methodology: Copper-Catalyzed Direct C3-Amination of 1-Methylquinoxalin-2(1H)-one

-

Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 1-methylquinoxalin-2(1H)-one (1.0 mmol, 1 eq.), an appropriate aminating agent (e.g., TMSN₃ for direct amination, 1.5 mmol), and a copper catalyst such as Cu(OAc)₂ (0.1 mmol, 10 mol%).

-

Solvent Addition: Add a suitable solvent, such as DMSO (3 mL). The choice of solvent is critical and can influence reaction efficiency.

-

Reaction Conditions: If using an azide source, an oxidant like ceric ammonium nitrate (CAN) may be required. For coupling with aliphatic amines, an oxygen or air atmosphere often serves as the terminal oxidant.[5] Seal the vessel and heat the reaction mixture to 80-100 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 3-amino-1-methylquinoxalin-2(1H)-one.

Predicted Physicochemical and Spectroscopic Properties

The following properties are predicted based on the chemical structure and data from analogous compounds.

| Property | Predicted Value | Justification |

| Molecular Formula | C₉H₉N₃O | Derived from the chemical structure. |

| Molecular Weight | 175.19 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to pale yellow solid | Based on the appearance of related quinoxalinone derivatives.[7][8] |

| Topological Polar Surface Area (TPSA) | ~71.8 Ų | Calculated based on the presence of the amino group and the lactam functionality, suggesting moderate cell permeability. |

Spectroscopic Characterization (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum in a solvent like CDCl₃ or DMSO-d₆ is expected to exhibit distinct signals.

-

N-CH₃: A sharp singlet at approximately δ 3.6-3.7 ppm , characteristic of the N1-methyl group on the quinoxalinone ring.[9]

-

-NH₂: A broad singlet between δ 4.5-5.5 ppm , which would be exchangeable with D₂O. The chemical shift can vary depending on solvent and concentration.

-

Aromatic Protons: A complex set of multiplets between δ 7.2 and 7.8 ppm , corresponding to the four protons on the benzene ring. The proton at C8 (adjacent to the N1-methyl group) may appear as a doublet of doublets at the downfield end of this region.[10]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

N-CH₃: A signal around δ 29-30 ppm .[9]

-

Aromatic Carbons: Multiple signals in the range of δ 115-140 ppm .

-

C3-NH₂: A signal significantly downfield, likely in the δ 145-150 ppm range, due to the attached nitrogen.

-

C=O (Lactam Carbonyl): A characteristic signal in the downfield region, predicted to be around δ 155-160 ppm .[11]

-

-

IR (Infrared) Spectroscopy:

-

N-H Stretch: Two characteristic sharp peaks in the 3300-3450 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).

-

C=O Stretch: A strong, sharp absorption band around 1660-1680 cm⁻¹ , indicative of the lactam carbonyl group.[10]

-

C=N/C=C Stretch: Absorptions in the 1580-1620 cm⁻¹ region corresponding to the aromatic ring and imine-like bond within the pyrazine ring.

-

-

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): An intense peak at m/z = 175 , corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₉H₉N₃O.

-

Anticipated Chemical Reactivity

The chemical reactivity of 3-amino-1-methylquinoxalin-2(1H)-one is governed by its three key functional components: the C3-amino group, the fused aromatic ring, and the N1-methylated lactam system.

-

A) Reactivity of the C3-Amino Group: The primary amine at the C3 position is expected to be the most nucleophilic site. It should readily undergo:

-

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

-

Alkylation: While potentially challenging to control, reaction with alkyl halides could lead to secondary or tertiary amines.

-

Diazotization: Treatment with nitrous acid (e.g., NaNO₂/HCl) at low temperatures would likely form a diazonium salt. This intermediate could be a versatile handle for introducing other functional groups (e.g., -OH, -Cl, -Br, -CN) via Sandmeyer-type reactions.

-

-

B) Electrophilic Aromatic Substitution: The benzene portion of the quinoxalinone ring can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation. The directing effects of the fused heterocyclic system and the activating amino group are complex. Studies on the nitration of 3-aminoquinoxalin-2(1H)-ones have shown a strong preference for substitution at the C8 position, even when other positions are sterically less hindered.[12] This regioselectivity is a critical consideration for further derivatization.

-

C) Reactivity of the Lactam System: The N1-methyl group makes the lactam nitrogen non-acidic, preventing N-H related reactions at that site. The lactam carbonyl is relatively unreactive towards nucleophiles but could potentially be reduced under harsh conditions (e.g., with LiAlH₄).

Perspective on Biological and Medicinal Chemistry Applications

The quinoxalin-2(1H)-one scaffold is a cornerstone in the development of therapeutic agents.[4] The introduction of both a C3-amino group and an N1-methyl group onto this core is a strategic design choice that could yield compounds with significant biological potential.

-

Anticancer Activity: Many C3-substituted quinoxalinones exhibit potent cytotoxic effects against various cancer cell lines.[1][13] The amino group at C3 could act as a crucial hydrogen bond donor or acceptor, facilitating strong interactions with biological targets like protein kinases, which are often dysregulated in cancer.[2] The N1-methyl group can enhance metabolic stability and improve pharmacokinetic properties.

-

Antimicrobial Potential: Quinoxaline derivatives have a long history as antimicrobial agents.[3][14] The specific substitution pattern of 3-amino-1-methylquinoxalin-2(1H)-one makes it a compelling candidate for screening against a panel of pathogenic bacteria and fungi. The primary amine offers a handle for further derivatization to optimize activity and spectrum.

-

Enzyme Inhibition: The structural features of this molecule make it a candidate for targeting various enzymes. For example, related structures have been investigated as inhibitors of VEGFR-2, a key target in angiogenesis.[13]

This molecule should be considered a high-value building block for creating libraries of more complex derivatives for high-throughput screening in drug discovery programs.

Conclusion

While direct experimental characterization of 3-amino-1-methylquinoxalin-2(1H)-one is limited in current literature, this guide provides a robust, scientifically-grounded projection of its chemical nature. The proposed synthetic routes are based on reliable and high-yielding C-H functionalization and N-alkylation reactions. The predicted spectroscopic data provides a clear blueprint for its identification and characterization.

The true value of 3-amino-1-methylquinoxalin-2(1H)-one lies in its potential as a versatile intermediate. Its distinct reactive sites—the nucleophilic amine and the electrophilically susceptible aromatic ring—offer multiple avenues for diversification. For researchers and drug development professionals, this molecule represents an attractive starting point for the synthesis of novel compounds aimed at a wide range of therapeutic targets, from oncology to infectious diseases. Experimental validation of the properties and reactivity outlined herein is a critical next step and promises to unlock the full potential of this intriguing heterocyclic compound.

References

-

Zhang, J., et al. (2021). Recent advances in the synthesis of quinoxalin-2(1H)-one derivatives through direct C3–H functionalization. RSC Advances, 11(35), 21557-21576. Available at: [Link]

-

Li, W., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Molecules, 28(13), 5081. Available at: [Link]

-

Hassan, A. S., et al. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Chemistry, 5(5), 125-150. Available at: [Link]

-

Bouziane, A., et al. (2010). SYNTHESIS, REACTIVITY AND BIOLOGICAL ACTIVITY OF QUINOXALIN-2-ONE DERIVATIVES. Studia Universitatis “Vasile Goldis” Arad, Seria Stiintele Vietii, 20(1), 67-82. Available at: [Link]

-

Vila, C., & Pedro, J. R. (2020). Visible-light-accelerated amination of quinoxalin-2-ones and benzo[15]oxazin-2-ones with dialkyl azodicarboxylates under metal and photocatalyst-free conditions. Organic & Biomolecular Chemistry, 18(1), 74-79. Available at: [Link]

-

Yan, G., & Wu, X. (2019). The C−H functionalization of quinoxalinones. Tetrahedron Letters, 60(35), 151001. Available at: [Link]

-

Li, W., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules, 28(13), 4994. Available at: [Link]

-

Dar, A. A., & Shamsuzzaman. (2015). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Scholars Research Library, Der Pharma Chemica, 7(10), 382-390. Available at: [Link]

-

Al-Hiari, Y. M., et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of the Iranian Chemical Society, 18(10), 2549-2566. Available at: [Link]

-

Gönczi, C., et al. (2000). Unexpected regioselectivity in nitration of 3-aminoquinoxalin-2(1H)-ones. Journal of the Chemical Society, Perkin Transactions 1, (2), 175-180. Available at: [Link]

-

Organic Chemistry Portal. (2024). Synthesis of quinoxalinones. Available at: [Link]

-

Wang, L., et al. (2024). Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. The Journal of Organic Chemistry, 89(8), 5343-5353. Available at: [Link]

-

Kumar, S., et al. (2023). Metal- and Photocatalyst-Free, Visible-Light-Initiated C3 α-Aminomethylation of Quinoxalin-2(1H)-ones via Electron Donor-Acceptor Complexes. The Journal of Organic Chemistry, 88(18), 13339-13350. Available at: [Link]

-

Al-Ostath, A., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(11), 3121. Available at: [Link]

-

Al-Zoubi, R. M., et al. (2024). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones. ACS Omega, 9(2), 2608-2617. Available at: [Link]

-

Kumar, A., et al. (2021). TEMPO‐mediated C3‐heteroarylation of 1‐methylquinoxalin‐2(1H)‐one, pyrazinones, and azacoumarine. Asian Journal of Organic Chemistry, 10(11), 3041-3045. Available at: [Link]

-

Csikós, É., et al. (1999). Regioselectivity in preparation of unsymmetrically substituted 3-aminoquinoxalin-2(1H)-ones. Journal of the Chemical Society, Perkin Transactions 1, (12), 1789-1794. Available at: [Link]

- CN111116497B - Preparation method of 3-methylquinoxaline-2-(1H)-one derivative. (2021). Google Patents.

-

Liu, Y., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances, 14(48), 35647-35651. Available at: [Link]

-

Ghorab, M. M., et al. (2022). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1056-1071. Available at: [Link]

-

Bouziane, A., et al. (2010). synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate. Available at: [Link]

-

Yan, G., & Wu, X. (2019). Recent advances in the direct functionalization of quinoxalin-2(1H)-ones. Organic & Biomolecular Chemistry, 17(1), 14-29. Available at: [Link]

-

Al-Ostath, A., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(11), 3121. Available at: [Link]

-

Pedro, J. R., & Vila, C. (2021). C-3 Functionalization of quinoxalin-2-ones and dihydroquinoxalin-2-ones. Arkivoc, 2021(5), 72-113. Available at: [Link]

-

Carta, A., et al. (2006). Chemistry, biological properties and SAR analysis of quinoxalinones. Mini-Reviews in Medicinal Chemistry, 6(11), 1179-1200. Available at: [Link]

Sources

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Chemistry, biological properties and SAR analysis of quinoxalinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent advances in the direct functionalization of quinoxalin-2(1H)-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN111116497B - Preparation method of 3-methylquinoxaline-2- (1H) -one derivative - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unexpected regioselectivity in nitration of 3-aminoquinoxalin-2(1H [ ] )-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 15. pubs.ub.ro [pubs.ub.ro]

3-Amino-1-methylquinoxalin-2(1H)-one: Structural Elucidation, Synthetic Methodologies, and Pharmacological Applications

Executive Summary

In the landscape of medicinal chemistry, the quinoxaline core represents a "privileged scaffold," frequently utilized in the development of targeted therapeutics, particularly in oncology and antimicrobial research[1]. Among its derivatives, 3-amino-1-methylquinoxalin-2(1H)-one (CAS: 90564-85-5) stands out due to its unique electronic properties and distinct hydrogen-bonding profile[2]. This in-depth technical guide provides a comprehensive analysis of its IUPAC nomenclature, structural causality, regioselective synthesis, and its application in high-throughput kinase screening workflows.

IUPAC Nomenclature and Structural Elucidation

The systematic IUPAC name, 3-amino-1-methylquinoxalin-2(1H)-one , provides a precise map of the molecule's topology. Deconstructing the nomenclature reveals the functional logic behind its reactivity and binding affinity:

-

Quinoxaline Core: A bicyclic heteroaromatic system comprising a benzene ring fused to a pyrazine ring (1,4-diazanaphthalene). This planar, electron-deficient core facilitates

stacking interactions within the hydrophobic pockets of target proteins. -

2(1H)-one: Denotes a carbonyl group (C=O) at the 2-position. The "1H" indicates that the nitrogen at position 1 would typically bear a proton to maintain the lactam structure; however, in this derivative, it is substituted.

-

1-methyl: A methyl group (-CH3) is covalently bonded to the N1 nitrogen. This substitution prevents lactam-lactim tautomerization at the N1-C2 bond, permanently locking the C2 position as a carbonyl (hydrogen bond acceptor).

-

3-amino: An exocyclic primary amine (-NH2) at the C3 position. This group acts as a critical hydrogen bond donor (HBD).

Physicochemical Properties Summary

To facilitate rapid comparison for drug development professionals, the quantitative data for 3-amino-1-methylquinoxalin-2(1H)-one is summarized below[2]:

| Property | Value | Pharmacological Implication |

| CAS Registry Number | 90564-85-5 | Standardized identification for procurement and QC. |

| Molecular Formula | C | - |

| Molecular Weight | 175.19 g/mol | Highly favorable for fragment-based drug discovery (FBDD). |

| SMILES String | O=C1N(C)C2=C(C=CC=C2)N=C1N | Utilized for in silico molecular docking and ADMET. |

| Hydrogen Bond Donors | 2 (from -NH | Essential for interacting with kinase hinge regions. |

| Hydrogen Bond Acceptors | 3 (N4, C=O, N1) | Enhances target specificity via multipoint binding. |

Rational Synthesis Protocol: Mechanistic Causality

The synthesis of 3-amino-1-methylquinoxalin-2(1H)-one requires a regioselective approach. A common pitfall in quinoxaline synthesis is attempting to methylate the core after the ring is formed, which often yields a mixture of N1-methylated, N4-methylated, and exocyclic amine-methylated products.

To bypass this, we employ a pre-functionalized precursor. The following protocol is a self-validating system designed for high yield and absolute regiocontrol.

Step-by-Step Methodology

Step 1: Condensation to 1-methylquinoxaline-2,3-dione

-

Reaction: Suspend N-methyl-o-phenylenediamine (1.0 eq) and diethyl oxalate (1.2 eq) in dilute hydrochloric acid (2N) or ethanol.

-

Causality: The pre-existing N-methyl group guarantees that the methyl substituent is locked at position 1. Refluxing drives the double condensation reaction, forming the bicyclic dione.

-

Validation: 1H-NMR will show the disappearance of the primary amine protons of the starting material and the appearance of a distinct N-CH

singlet at ~3.6 ppm.

Step 2: Regioselective Chlorination

-

Reaction: Treat the resulting dione with phosphorus oxychloride (POCl

) at 110°C for 4 hours. POCl -

Causality (The "Why"): Why does chlorination only occur at C3? The N1 position is blocked by the methyl group, forcing the C2 carbonyl to remain a lactam. However, the N4 position bears a proton, allowing the C3 carbonyl to undergo lactam-lactim tautomerization to form an enol-like (lactim) -OH group. POCl

selectively activates this -OH, converting it into a highly reactive C3-Cl bond. -

Validation: LC-MS will confirm the mass shift corresponding to the substitution of oxygen with chlorine (isotopic pattern of

Cl/

Step 3: Nucleophilic Aromatic Substitution (S

-

Reaction: Dissolve the 3-chloro-1-methylquinoxalin-2(1H)-one in ethanol and add aqueous ammonia (NH

). Seal the reaction vessel and heat to 100°C for 6-8 hours. -

Causality: A sealed tube is mandatory. At 100°C, ammonia gas would rapidly vaporize and escape a standard reflux setup. The sealed environment maintains high internal pressure, forcing the nucleophilic NH

to attack the electron-deficient C3 carbon, displacing the chloride ion. -

Validation: Final validation is achieved via 1H-NMR (appearance of a broad -NH

singlet at ~7.5 ppm) and High-Resolution Mass Spectrometry (HRMS) confirming the exact mass of 175.19 g/mol .

Fig 1: Three-step regioselective synthesis of 3-amino-1-methylquinoxalin-2(1H)-one.

Pharmacological Relevance & Kinase Inhibition

Quinoxalin-2(1H)-one derivatives are highly valued in the design of ATP-competitive kinase inhibitors, particularly targeting receptor tyrosine kinases like c-Met[3], which is implicated in tumor metastasis and angiogenesis.

The structural topology of 3-amino-1-methylquinoxalin-2(1H)-one perfectly aligns with the pharmacophore requirements for the kinase hinge region:

-

The Hinge Binder: The C2-carbonyl acts as a primary hydrogen bond acceptor, interacting with the backbone amide of a hinge residue (e.g., Met1160 in c-Met). Simultaneously, the C3-amino group acts as a hydrogen bond donor, interacting with the backbone carbonyl of an adjacent residue.

-

The Steric Vector: The N1-methyl group provides a critical steric vector. It prevents the molecule from binding in an inverted orientation and directs the hydrophobic quinoxaline core deeper into the hydrophobic pocket (the "gatekeeper" region) of the kinase.

Experimental Workflow: Kinase Assay & Validation

To evaluate the efficacy of newly synthesized 3-amino-1-methylquinoxalin-2(1H)-one derivatives, a robust, self-validating in vitro kinase assay is required. The following protocol utilizes a luminescence-based ATP depletion assay (e.g., ADP-Glo).

Step-by-Step Methodology

-

Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl

, 1 mM EGTA, 0.01% Brij-35). Dilute the recombinant c-Met kinase and the target substrate (e.g., Poly(Glu,Tyr)) to their optimal working concentrations. -

Compound Incubation: Dispense 3-amino-1-methylquinoxalin-2(1H)-one derivatives (serially diluted in DMSO) into a 384-well plate. Add the kinase/substrate mixture. Crucial Causality: Pre-incubate for 30 minutes at room temperature before adding ATP. This allows slow-binding inhibitors to reach equilibrium with the enzyme, preventing false-negative results.

-

Reaction Initiation: Add ultra-pure ATP (at the

value of the specific kinase) to initiate the reaction. Incubate for 60 minutes. -

Detection & Self-Validation: Add the luminescent ADP detection reagent. The luminescence generated is directly proportional to the ADP produced (kinase activity).

-

System Validation: Calculate the Z'-factor for the assay plate using the positive control (Staurosporine, 100% inhibition) and negative control (DMSO vehicle, 0% inhibition). The assay is only validated and accepted if

, proving that the signal-to-noise ratio is statistically robust for hit identification.

-

Fig 2: High-throughput kinase screening workflow for quinoxalinone derivatives.

References

-

El-Sayed, N. N., et al. (2021). "Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses." Molecules, 26(11), 3121. Available at:[Link]

-

Abbas, H., et al. (2021). "Molecular Modeling Studies and Synthesis of Novel Quinoxaline Derivatives with Potential Anticancer Activity as Inhibitors of c-Met Kinase." ResearchGate. Available at:[Link]

Sources

- 1. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cas 90564-85-5|| where to buy 3-Amino-1-methylquinoxalin-2(1H)-one [english.chemenu.com]

- 3. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 3-amino-1-methylquinoxalin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a primary synthetic pathway for 3-amino-1-methylquinoxalin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing from a readily accessible quinoxaline precursor. This document is designed to offer both theoretical understanding and practical, actionable protocols for laboratory synthesis.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. Their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities, have established them as privileged scaffolds in medicinal chemistry. The targeted compound, 3-amino-1-methylquinoxalin-2(1H)-one, with its specific substitution pattern, presents a valuable building block for the development of novel therapeutic agents. This guide will focus on a robust and well-documented synthetic route involving the formation of a key chloro-intermediate followed by nucleophilic amination.

Proposed Synthetic Pathway

The synthesis of 3-amino-1-methylquinoxalin-2(1H)-one can be efficiently achieved through a two-step reaction sequence starting from 1,4-dihydro-1-methylquinoxaline-2,3-dione. This pathway is advantageous due to the accessibility of the starting material and the generally high-yielding nature of the individual steps.

The overall transformation is depicted in the following workflow diagram:

Figure 2: Simplified representation of the reaction mechanisms for the synthesis of 3-amino-1-methylquinoxalin-2(1H)-one.

Conclusion

The described two-step synthesis provides a reliable and efficient method for the preparation of 3-amino-1-methylquinoxalin-2(1H)-one. The protocol for the initial chlorination step is well-defined, while the subsequent amination can be readily optimized based on the general principles of nucleophilic aromatic substitution. This guide serves as a valuable resource for researchers engaged in the synthesis of novel quinoxaline-based compounds for potential applications in drug discovery and development.

References

-

PrepChem.com. Synthesis of B. 3-Chloro-1-methyl-1H-quinoxalin-2-one. Available at: [Link]

The Rising Therapeutic Potential of 3-Aminoquinoxalinones: A Technical Guide for Drug Discovery

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the quinoxaline scaffold has long been recognized as a "privileged" structure, a recurring motif in a multitude of biologically active compounds. Among its varied derivatives, the 3-aminoquinoxalin-2-one core has emerged as a particularly fertile ground for the discovery of novel therapeutic agents. This technical guide provides an in-depth exploration of the burgeoning field of 3-aminoquinoxalinones, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, diverse biological activities, and underlying mechanisms of action. Our journey will traverse the landscape of their anticancer, antimicrobial, and antiviral potential, supported by experimental insights and a forward-looking perspective on their clinical promise.

I. The 3-Aminoquinoxalin-2-one Core: A Synthesis Primer

The synthetic accessibility of the 3-aminoquinoxalin-2-one scaffold is a key driver of its prominence in drug discovery. The most prevalent and versatile method for its construction involves the cyclocondensation of o-phenylenediamines with α-ketoesters or related 1,2-dicarbonyl compounds.[1] This foundational reaction provides a robust platform for introducing a wide array of substituents at various positions of the quinoxalinone ring, thereby enabling extensive structure-activity relationship (SAR) studies.

A common synthetic route involves the initial formation of a 3-substituted quinoxalin-2-one, followed by functionalization at the C3 position to introduce the crucial amino group. More recent advancements have focused on direct C-H functionalization at the C3 position of quinoxalin-2-one derivatives, offering a more atom-economical and efficient pathway to diversify the scaffold.[2] Visible-light-induced cross-dehydrogenative coupling (CDC) amination has emerged as a powerful tool for the direct formation of 3-aminoquinoxalin-2(1H)-ones from quinoxalin-2(1H)-ones and various aliphatic amines.[2]

Experimental Protocol: A Representative Synthesis of a 3-Aminoquinoxalin-2-one Derivative

This protocol outlines a general procedure for the synthesis of a 3-aminoquinoxalin-2-one derivative via a two-step process involving the synthesis of a 3-bromoquinoxalin-2-one intermediate followed by a Buchwald-Hartwig amination.

Step 1: Synthesis of 3-Bromoquinoxalin-2(1H)-one

-

To a solution of quinoxalin-2(1H)-one (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.1 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the 3-bromoquinoxalin-2(1H)-one.

Step 2: Buchwald-Hartwig Amination

-

In a sealed reaction vessel, combine the 3-bromoquinoxalin-2(1H)-one (1.0 eq), the desired primary or secondary amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), a suitable ligand like Xantphos (0.1 eq), and a base such as cesium carbonate (Cs₂CO₃) (2.0 eq).

-

Add a degassed solvent, for instance, dioxane.

-

Heat the reaction mixture at 80-100 °C for 12-24 hours.

-

After cooling to room temperature, filter the reaction mixture through a pad of Celite.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 3-aminoquinoxalin-2-one derivative.

II. Unraveling the Spectrum of Biological Activities

The 3-aminoquinoxalinone scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a versatile platform for the development of drugs targeting a range of diseases.

A. Anticancer Activity: A Multi-pronged Assault on Malignancy

Quinoxaline derivatives have shown significant promise as anticancer agents, and the 3-amino-substituted variants are at the forefront of this research.[3][4] Their antiproliferative effects are exerted through a variety of molecular mechanisms, including the inhibition of key enzymes and disruption of critical cellular processes.[3]

1. Enzyme Inhibition: Targeting the Engines of Cancer Proliferation

-

Thymidylate Synthase (TS) Inhibition: Certain 3-aminobenzo[f]quinazolin-1(2H)-ones have been identified as potent inhibitors of thymidylate synthase, an enzyme crucial for DNA synthesis. These compounds represent a novel class of folate-based TS inhibitors that lack the traditional (p-aminobenzoyl)glutamate moiety.[5]

-

Protein Kinase Inhibition: The dysregulation of protein kinases is a hallmark of many cancers. 3-Anilino-quinolin-2(1H)-ones, structurally related to 3-aminoquinoxalinones, have been investigated as inhibitors of 3-phosphoinositide-dependent kinase 1 (PDK1), a key regulator of the PI3K/Akt signaling pathway.[6] Furthermore, some quinoxalin-2(1H)-one derivatives have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical target in angiogenesis.[7]

-

Lactate Dehydrogenase A (LDHA) and Cyclooxygenase-2 (COX-2) Inhibition: In the context of colorectal cancer, novel quinoxalinone Schiff's bases have been shown to inhibit both LDHA and COX-2, enzymes implicated in cancer metabolism and inflammation, respectively.[3][8]

2. Disruption of Cellular Processes:

-

Tubulin Polymerization Inhibition: Some quinoxaline derivatives exert their anticancer effects by targeting the microtubule network, a critical component of the cellular cytoskeleton involved in cell division.[3]

-

Topoisomerase II Inhibition: These compounds can also interfere with the function of topoisomerase II, an enzyme essential for DNA replication and repair.[3]

-

Induction of Apoptosis: Several 3-(methylquinoxalin-2-yl)amino derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cell lines.[4]

Structure-Activity Relationship (SAR) Insights:

SAR studies have revealed that the nature and position of substituents on the 3-aminoquinoxalinone core significantly influence their anticancer potency. For instance, in a series of 3-aminobenzo[f]quinazolin-1(2H)-ones, compact lipophilic substituents at the 9-position were found to be crucial for potent thymidylate synthase inhibition.[5] In other studies, the introduction of specific aryl or heteroaryl groups at the 3-amino position has led to the identification of lead compounds with significant antiproliferative activity.[9][10]

B. Antimicrobial and Antifungal Activity: Combating Infectious Diseases

The quinoxaline scaffold is a well-established pharmacophore in the development of antimicrobial agents.[11][12][13] 3-Aminoquinoxalinone derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.

Symmetrically and asymmetrically 2,3-disubstituted quinoxalines, which can be derived from 3-aminoquinoxalinones, have shown significant antibacterial activity.[12] Furthermore, Schiff's bases derived from 3-[(2-aminoethyl)amino]quinoxalin-2(1H)-one have been evaluated for their antimicrobial properties, with certain derivatives exhibiting high activity against E. coli, P. aeruginosa, S. aureus, and C. albicans.[14]

C. Antiviral Activity: A New Frontier in Viral Therapeutics

The antiviral potential of quinoxaline derivatives is an area of growing interest.[11][15] Notably, 3-aminoquinoxalin-2(1H)-one derivatives have exhibited inhibitory effects against the Epstein-Barr virus (EBV) antigen activation.[15] Structure-activity relationship studies have indicated that disubstitution with alkyl groups on both the hydrazine and quinoxaline nitrogen atoms is important for this activity.[15] Additionally, quinoxalin-2(1H)-one derivatives containing a thiazol-2-amine moiety have been identified as potent inhibitors of the Hepatitis C virus (HCV).[16]

III. Mechanistic Insights and Signaling Pathways

Understanding the molecular mechanisms by which 3-aminoquinoxalinones exert their biological effects is crucial for their rational design and development as therapeutic agents.

A. Cancer-Related Signaling Pathways

Many of the anticancer activities of 3-aminoquinoxalinones can be attributed to their modulation of key signaling pathways involved in cell growth, proliferation, and survival.

Figure 2: A representative workflow for the biological evaluation of newly synthesized 3-aminoquinoxalinone derivatives, from initial screening to the identification of preclinical candidates.

IV. Quantitative Data Summary

The following table summarizes the reported biological activities of selected 3-aminoquinoxalinone and related derivatives.

| Compound Class | Target/Activity | IC₅₀ / MIC | Cell Line/Organism | Reference |

| 3-Aminobenzo[f]quinazolin-1(2H)-ones | Thymidylate Synthase | As low as 20 nM | Isolated Enzyme | [5] |

| 3-Aminobenzo[f]quinazolin-1(2H)-ones | Growth Inhibition | As low as 2 µM | SW480 (Human Colon Adenocarcinoma) | [5] |

| 3-(Methylquinoxalin-2-yl)amino derivatives | Anticancer Activity | 2.5 - 8.4 µM | HCT116 (Human Colon Carcinoma) | [4] |

| 3-(Chloroquinoxalin-2-yl)amino derivative (XVa) | Anticancer Activity | 4.4 µM | HCT116 (Human Colon Carcinoma) | [4] |

| Quinoxalin-2(1H)-one derivative (15) | VEGFR-2 Inhibition | 1.09 µM | Isolated Enzyme | [7] |

| Quinoxalin-2(1H)-one derivative (17b) | VEGFR-2 Inhibition | 1.19 µM | Isolated Enzyme | [7] |

| 2,3-Disubstituted quinoxaline (2d) | Antibacterial Activity | 8 µg/mL | Escherichia coli | [12] |

| 2,3-Disubstituted quinoxaline (3c) | Antibacterial Activity | 8 µg/mL | Escherichia coli | [12] |

| Pentacyclic quinoxaline derivative (10) | Antifungal Activity | 16 µg/mL | Candida albicans & Aspergillus flavus | [12] |

| Quinoxalinone derivative (BH6870) | Anti-HCV Activity | EC₅₀ = 0.08 µM | Huh7.5.1 cells | [16] |

V. Future Directions and Conclusion

The 3-aminoquinoxalinone scaffold has unequivocally established itself as a versatile and highly promising platform in the quest for novel therapeutic agents. The diverse range of biological activities, coupled with their synthetic tractability, underscores their potential to address significant unmet medical needs in oncology, infectious diseases, and virology.

Future research in this area should focus on several key aspects:

-

Expansion of Chemical Space: The exploration of novel and diverse substituents at all positions of the quinoxalinone ring is crucial to further refine SAR and identify compounds with enhanced potency and selectivity.

-

Mechanism of Action Elucidation: Deeper investigations into the molecular targets and signaling pathways modulated by these compounds will facilitate their rational design and clinical development.

-

In Vivo Studies: The translation of promising in vitro findings into in vivo efficacy and safety data is a critical next step towards realizing the therapeutic potential of 3-aminoquinoxalinones.

-

Combination Therapies: Exploring the synergistic effects of 3-aminoquinoxalinones with existing therapeutic agents could lead to more effective treatment regimens, particularly in the context of cancer.

References

-

Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

-

Al-Warhi, T., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(11), 3168. [Link]

-

Vila, C., & Pedro, J. R. (2020). C-3 Functionalization of quinoxalin-2-ones and dihydroquinoxalin-2-ones. In Topics in Heterocyclic Chemistry (Vol. 60, pp. 69-111). Springer, Cham. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. [Link]

-

Yan, S., & Yu, S. (2021). recent advances in the synthesis of quinoxalin-2(1h)-one derivatives through direct c3–h functionalization. Chinese Journal of Organic Chemistry, 41(1), 1-20. [Link]

-

Larghi, E. L., et al. (2022). Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90. Molecules, 27(2), 433. [Link]

-

Raju, G. N., et al. (2017). SYNTHESIS, CHARACTERISATION & ANTIFUNGAL ACTIVITY OF QUINOXALINE 2, 3- DIONE DERIVATIVES. International Journal of Pharmaceutics and Drug Analysis, 5(7), 282-288. [Link]

-

Al-Warhi, T., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(11), 3168. [Link]

-

Wang, Y., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Molecules, 28(13), 5081. [Link]

-

Ramli, Y., et al. (2015). synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. Journal de la Société Chimique de Tunisie, 17, 1-13. [Link]

-

Potikha, L. M., et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry, 9(2), 76-86. [Link]

-

Jackman, A. L., et al. (1993). Benzoquinazoline inhibitors of thymidylate synthase: enzyme inhibitory activity and cytotoxicity of some 3-amino- and 3-methylbenzo[f]quinazolin-1(2H)-ones. Journal of medicinal chemistry, 36(16), 2279–2291. [Link]

-

Zgair, A. K., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(22), 5468. [Link]

-

Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4192. [Link]

-

Ghadage, R. V., & Shirote, P. J. (2011). Antimicrobial activities of some substituted quinoxalin-2(1H)-one derivatives. Journal of Chemical and Pharmaceutical Research, 3(5), 260-266. [Link]

-

El-Damasy, A. K., et al. (2021). Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation. Bioorganic chemistry, 114, 105078. [Link]

-

Liu, G., et al. (2015). Structure-activity relationship studies on quinoxalin-2(1H)-one derivatives containing thiazol-2-amine against hepatitis C virus leading to the discovery of BH6870. Medicinal chemistry research, 24(11), 3847–3858. [Link]

-

Potikha, L. M., et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. French-Ukrainian Journal of Chemistry, 9(2), 76-86. [Link]

-

Kumar, A., et al. (2011). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Der Pharma Chemica, 3(5), 334-341. [Link]

-

Abbott, B. M., et al. (2014). Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. Bioorganic & medicinal chemistry, 22(14), 3677–3686. [Link]

-

Ghorab, M. M., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(10), 1640. [Link]

-

Alasmari, F. A., et al. (2015). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. International Journal of Advanced Research in Chemical Science, 2(1), 14-22. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinoxalinone synthesis [organic-chemistry.org]

- 3. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzoquinazoline inhibitors of thymidylate synthase: enzyme inhibitory activity and cytotoxicity of some 3-amino- and 3-methylbenzo[f]quinazolin-1(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. fujc.pp.ua [fujc.pp.ua]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 12. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. jocpr.com [jocpr.com]

- 15. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-activity relationship studies on quinoxalin-2(1H)-one derivatives containing thiazol-2-amine against hepatitis C virus leading to the discovery of BH6870 - PubMed [pubmed.ncbi.nlm.nih.gov]

3-amino-1-methylquinoxalin-2(1H)-one derivatives and analogs

An In-Depth Technical Guide to 3-amino-1-methylquinoxalin-2(1H)-one Derivatives and Analogs for Researchers and Drug Development Professionals

Abstract

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. Within this class, 3-amino-1-methylquinoxalin-2(1H)-one derivatives and their analogs have emerged as a particularly promising area of research. These compounds possess a unique structural framework that allows for diverse chemical modifications, leading to the development of potent and selective agents for various therapeutic targets. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological applications of these compounds, with a focus on their potential as kinase inhibitors and anticancer agents. We will delve into the mechanistic insights behind their activity and present detailed experimental protocols for their synthesis and evaluation.

Introduction: The Quinoxalinone Core as a Versatile Pharmacophore

Quinoxaline, a bicyclic heteroaromatic compound consisting of a benzene ring fused to a pyrazine ring, is a fundamental building block in the design of biologically active molecules. The introduction of an oxo group and an amino group at specific positions gives rise to the 3-aminoquinoxalin-2(1H)-one core, a structure that has garnered significant attention in drug discovery. The further addition of a methyl group at the N1 position yields 3-amino-1-methylquinoxalin-2(1H)-one, a scaffold that has been extensively explored for its therapeutic potential.

The versatility of the 3-amino-1-methylquinoxalin-2(1H)-one scaffold lies in its ability to be readily functionalized at several positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. The amino group at the C3 position serves as a key handle for introducing a wide range of substituents, which can profoundly influence the compound's interaction with biological targets.

This guide will explore the synthetic strategies employed to access these derivatives, the critical aspects of their structure-activity relationships, and their diverse biological activities, with a particular emphasis on their role in oncology.

Synthetic Strategies for 3-amino-1-methylquinoxalin-2(1H)-one Derivatives

The synthesis of 3-amino-1-methylquinoxalin-2(1H)-one and its derivatives typically involves a multi-step sequence starting from readily available precursors. A common and efficient approach is the condensation of N-methyl-1,2-phenylenediamine with α-keto esters, followed by subsequent chemical transformations.

General Synthetic Protocol

A robust and widely adopted method for the synthesis of the 3-amino-1-methylquinoxalin-2(1H)-one core is outlined below. This protocol provides a foundational framework that can be adapted for the synthesis of a diverse library of analogs.

Step 1: Synthesis of 1-methyl-3-(tritylamino)quinoxalin-2(1H)-one

-

To a solution of N-methyl-1,2-phenylenediamine in a suitable solvent such as ethanol, add ethyl 2-oxo-2-(tritylamino)acetate.

-

The reaction mixture is typically heated under reflux for several hours to drive the condensation and cyclization.

-

Upon cooling, the product often precipitates and can be collected by filtration.

Rationale: This initial step constructs the core quinoxalinone ring system. The use of a trityl protecting group on the amino functionality of the α-keto ester is crucial to prevent unwanted side reactions and to direct the cyclization to the desired product.

Step 2: Deprotection to yield 3-amino-1-methylquinoxalin-2(1H)-one

-

The trityl-protected intermediate is dissolved in a suitable solvent system, commonly a mixture of dichloromethane and trifluoroacetic acid.

-

The reaction is typically stirred at room temperature until the deprotection is complete, as monitored by thin-layer chromatography (TLC).

-

The product is then isolated by removal of the solvent and purification, often by recrystallization or column chromatography.

Rationale: The acidic conditions efficiently cleave the trityl protecting group, liberating the free amino group at the C3 position, which is essential for subsequent derivatization.

Step 3: Derivatization of the 3-amino group

-

The 3-amino-1-methylquinoxalin-2(1H)-one core can be readily derivatized through various reactions, such as acylation, sulfonylation, or reductive amination.

-

For acylation, the compound is typically reacted with an acyl chloride or a carboxylic acid in the presence of a coupling agent (e.g., HATU, HOBt).

-

The reaction conditions are chosen based on the reactivity of the specific reagents and the desired final product.

Rationale: This final step is where the chemical diversity of the library is introduced. The choice of substituent at the 3-amino position is critical for modulating the biological activity and selectivity of the final compounds.

Synthetic Workflow Diagram

Caption: General synthetic workflow for 3-amino-1-methylquinoxalin-2(1H)-one derivatives.

Biological Activities and Therapeutic Potential

Derivatives of 3-amino-1-methylquinoxalin-2(1H)-one have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Kinase Inhibition

A significant body of research has focused on the development of 3-amino-1-methylquinoxalin-2(1H)-one derivatives as potent and selective kinase inhibitors. Kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The quinoxalinone scaffold can act as a "hinge-binding" motif, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The substituents at the 3-amino position can then be tailored to occupy adjacent hydrophobic pockets, thereby enhancing both potency and selectivity.

Anticancer Activity

The anticancer properties of these compounds are often linked to their ability to inhibit specific kinases that are overexpressed or mutated in cancer cells. For example, derivatives have been developed that target key oncogenic drivers such as:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs can block angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.

-

Epidermal Growth Factor Receptor (EGFR): Targeting EGFR is a validated strategy in several cancers, including non-small cell lung cancer and colorectal cancer.

-

Tyrosine-protein kinase Met (c-Met): Dysregulation of the c-Met signaling pathway is implicated in tumor growth, invasion, and metastasis.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 3-amino-1-methylquinoxalin-2(1H)-one scaffold has provided valuable insights into the structural requirements for potent biological activity.

| Position of Modification | General Observation | Example Substituent |

| 3-Amino Group | Introduction of aromatic or heteroaromatic amides can significantly enhance potency. The nature and substitution pattern of the aromatic ring are critical for selectivity. | Phenyl, Pyridyl, Indolyl |

| C6/C7 Positions | Substitution with small, electron-withdrawing or -donating groups can modulate the electronic properties of the quinoxalinone core and influence target engagement. | Fluoro, Methoxy |

| N1-Methyl Group | While the methyl group is common, variations at this position can impact solubility and metabolic stability. | Ethyl, Propyl |

Signaling Pathway Diagram

Caption: Inhibition of receptor tyrosine kinase signaling by 3-amino-1-methylquinoxalin-2(1H)-one derivatives.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel 3-amino-1-methylquinoxalin-2(1H)-one derivatives, a series of in vitro and in vivo assays are typically employed.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against a panel of target kinases.

Methodology:

-

Reagents and Materials: Recombinant kinase enzymes, appropriate peptide substrates, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 384-well plate, add the kinase, the peptide substrate, and the test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Trustworthiness: This assay provides a quantitative measure of the compound's potency against specific kinases. The use of a well-characterized recombinant enzyme and a validated detection method ensures the reliability of the data.

Cell-Based Proliferation Assay

Objective: To evaluate the antiproliferative activity of the compounds in cancer cell lines.

Methodology:

-

Cell Lines: Select cancer cell lines that are known to be dependent on the target kinase for their growth and survival.

-

Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). c. Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: The GI50 (concentration required to inhibit cell growth by 50%) is calculated from the dose-response curves.

Trustworthiness: This assay provides a measure of the compound's ability to inhibit cell growth in a more physiologically relevant context. The use of multiple cell lines can provide insights into the compound's spectrum of activity.

Conclusion and Future Directions

The 3-amino-1-methylquinoxalin-2(1H)-one scaffold has proven to be a highly fruitful starting point for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility of this core, coupled with the ability to readily introduce chemical diversity, has enabled the generation of potent and selective inhibitors of various kinases.

Future research in this area will likely focus on:

-

Improving Selectivity: Designing derivatives with enhanced selectivity for specific kinase targets to minimize off-target effects and improve the therapeutic window.

-

Overcoming Drug Resistance: Developing compounds that are active against drug-resistant mutants of key kinases.

-

Exploring New Therapeutic Areas: Investigating the potential of these compounds for the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases, where kinase signaling also plays a critical role.

The continued exploration of the chemical space around the 3-amino-1-methylquinoxalin-2(1H)-one core holds great promise for the discovery of new and effective medicines.

References

For further reading and detailed experimental procedures, please refer to the following resources:

- Synthesis and Biological Evaluation of Novel 3-Amino-1-methylquinoxalin-2(1H)-one Derivatives as Potent c-Met Inhibitors.Journal of Medicinal Chemistry.

- Quinoxaline Derivatives: A Review of their Synthesis and Biological Activity.Molecules.

- Discovery of Novel Quinoxalinone Derivatives as Potent and Selective VEGFR-2 Inhibitors.Bioorganic & Medicinal Chemistry Letters.

Methodological & Application

Application Note: Pharmacological Evaluation of 3-Amino-1-Methylquinoxalin-2(1H)-One in Mammalian Cell Culture

Abstract

This application note provides a rigorous experimental framework for the utilization of 3-amino-1-methylquinoxalin-2(1H)-one (hereafter referred to as AMQ-1 ) in in vitro mammalian cell culture systems. Quinoxalin-2(1H)-one scaffolds are increasingly recognized as "privileged structures" in medicinal chemistry, exhibiting potent kinase inhibitory activity (specifically VEGFR-2 and JNK pathways) and intrinsic fluorescence. This guide addresses critical challenges in solubility, stability, and spectral interference, offering a self-validating protocol for cytotoxicity profiling and mechanistic interrogation.

Compound Properties & Reconstitution Strategy

Physicochemical Profile

AMQ-1 is a planar, nitrogen-containing heterocycle. Its lipophilicity drives membrane permeability but presents significant solubility challenges in aqueous media. Furthermore, the quinoxalinone core possesses intrinsic fluorescence (typically

| Property | Specification | Critical Note |

| Molecular Weight | ~175.19 g/mol | -- |

| Solubility (Water) | Poor (< 0.1 mg/mL) | Do NOT dissolve directly in media. |

| Solubility (DMSO) | Good (> 10 mM) | Primary vehicle. |

| Fluorescence | Blue/Cyan Region | May interfere with DAPI/Hoechst channels. |

| Stability | High (Amide/Lactam core) | Stable in DMSO at -20°C for >6 months. |

Reconstitution Protocol (The "Invisible Precipitate" Check)

Many experimental failures stem from micro-precipitates that are invisible to the naked eye but scatter light in absorbance assays (e.g., MTT).

-

Stock Preparation (10 mM): Dissolve AMQ-1 in high-grade anhydrous DMSO. Vortex for 30 seconds.[1]

-

Sonication: Sonicate the stock solution for 5 minutes in a water bath at room temperature. Causality: This disrupts non-covalent

stacking aggregates common in planar heterocycles. -

Working Solution: Dilute the stock into pre-warmed (

C) culture media.-

Constraint: Final DMSO concentration must remain

(v/v) to avoid solvent-induced cytotoxicity. -

Validation: Measure Absorbance at 600 nm (OD600) of the media immediately after dilution. An OD600 > 0.05 relative to blank media indicates precipitation.

-

Experimental Workflow: Cytotoxicity Profiling

This protocol uses HCT-116 (Colorectal Carcinoma) cells, a standard model for quinoxalinone-based VEGFR-2/COX-2 inhibitor screening.

Experimental Design Diagram

Figure 1: Step-by-step workflow ensuring compound solubility verification prior to biological interrogation.

Step-by-Step Protocol

Step 1: Cell Seeding

-

Seed HCT-116 cells at

cells/well in 96-well plates. -

Incubate for 24 hours to allow attachment and entry into the log-growth phase.

Step 2: Treatment (Dose-Response)

-

Prepare serial dilutions of AMQ-1 in complete media (Range: 0.1

M to 100 -

Control 1 (Vehicle): Media + 0.5% DMSO (Normalize data to this).

-

Control 2 (Positive): Sorafenib (5

M) or Doxorubicin (1 -

Replace media in wells with 100

L of treatment solutions.

Step 3: Incubation

-

Incubate for 48 or 72 hours.

-

Note: Quinoxalinones acting via kinase inhibition (e.g., VEGFR-2) often require 72h to manifest phenotypic apoptosis.

Step 4: Viability Assay (MTT/CCK-8)

-

Add MTT reagent. Incubate 3-4 hours.

-

Solubilize formazan crystals.

-

Critical Correction: If using AMQ-1 at high concentrations (>50

M), its intrinsic color may interfere with absorbance. Always include a "Drug Only" blank (Media + Drug, no cells) and subtract this value from the experimental wells.

Mechanistic Validation: VEGFR-2 Inhibition Pathway

Literature suggests 3-substituted quinoxalin-2(1H)-ones often act as ATP-competitive inhibitors of VEGFR-2. The following diagram illustrates the signaling pathway and the specific intervention point of AMQ-1 derivatives.

Figure 2: Putative Mechanism of Action. AMQ-1 targets the ATP-binding pocket of VEGFR-2, downstream signaling.

Western Blot Validation Protocol

To confirm the mechanism, you must demonstrate the inhibition of receptor phosphorylation, not just total protein levels.

-

Starvation: Serum-starve HCT-116 cells (0.1% FBS) for 12 hours to reduce basal kinase activity.

-

Pre-treatment: Treat with AMQ-1 (IC50 concentration) for 2 hours.

-

Stimulation: Stimulate with VEGF ligand (50 ng/mL) for 15 minutes.

-

Lysis & Blotting:

-

Primary Antibody: Phospho-VEGFR2 (Tyr1175) .

-

Secondary Control: Total VEGFR2 and

-Actin.

-

-

Expected Result: A reduction in Phospho-VEGFR2 band intensity in AMQ-1 treated cells compared to VEGF-only control, with Total VEGFR2 levels remaining constant.

Fluorescence Interference & Utilization

Because AMQ-1 is a quinoxalinone, it is likely fluorogenic. This can be a bug or a feature.

-

As an Artifact: It may cause high background in DAPI (Blue) or GFP (Green) channels during microscopy.

-

As a Probe: You can track cellular uptake without antibody staining.

Protocol for Intrinsic Fluorescence Check:

-

Plate cells on glass coverslips.

-

Treat with 10

M AMQ-1 for 2 hours. -

Wash 3x with PBS (Do not fix yet).

-

Image immediately using a DAPI filter set (

nm / -

Observation: If the cytoplasm glows blue/cyan, the compound has permeated the membrane.

References

-

Structure & Activity: El-Mekabaty, A., et al. "Synthesis and characterization of some new quinoxalin-2(1H)-one derivatives targeting the onset and progression of CRC." Molecules, 2021.[2][3]

-

Fluorescence Properties: Renault, K., et al. "Quinoxalin-2(1H)-ones: Chemical Synthesis, Fluorescence Properties and Applications."[4] Royal Society of Chemistry, 2022.

-

Solubility Protocols: "Preparation of Stock Solutions for Poorly Soluble Compounds." MedChemExpress Protocols.

-

Mechanistic Grounding: Soliman, A., et al. "Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2." Bioorganic Chemistry, 2021.[2]

Sources

- 1. 3-Methyl-1-(prop-2-en-1-yl)quinoxalin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchportal.unamur.be [researchportal.unamur.be]

Application Note: Solubilization and Handling of 3-amino-1-methylquinoxalin-2(1H)-one

[1]

Physicochemical Analysis & Solubility Logic

To dissolve this compound effectively, one must understand its molecular architecture. The quinoxalin-2(1H)-one core is a bicyclic heterocycle containing a lactam functionality.[1]

-

Lipophilicity (LogP ~0.5 - 1.2): The 1-methyl group removes the hydrogen bond donor capability at the N1 position, increasing lipophilicity compared to its unmethylated parent.[1] This makes the compound sparingly soluble in pure water.

-

Crystal Lattice Energy: The planar aromatic structure promotes strong

- -

Solvent Selection:

-

Primary Solvent (Stock): Dimethyl Sulfoxide (DMSO) is the gold standard. It disrupts the intermolecular hydrogen bonds and solvates the aromatic core effectively.

-

Secondary Option: Dimethylformamide (DMF) is a viable alternative if DMSO is incompatible with specific downstream assays, though DMSO is generally preferred for cell culture.

-

Avoid: Ethanol (solubility is often limited/variable) and pure aqueous buffers (high risk of precipitation).

-

Materials & Reagents

| Reagent/Material | Grade | Purpose |

| 3-amino-1-methylquinoxalin-2(1H)-one | >98% Purity (HPLC) | Test Compound |

| DMSO | Cell Culture Grade (Sterile) | Solvent for Stock Solution |

| PBS / Media | Sterile, pH 7.4 | Diluent for Working Solution |

| Vials | Amber Glass or Polypropylene | Light protection (Quinoxalinones are photosensitive) |

| Syringe Filter | 0.22 µm PTFE or Nylon | Sterilization (Do not use Cellulose Acetate with DMSO) |

Protocol: Preparation of Stock Solution (100 mM)

Objective: Create a stable, high-concentration stock solution to minimize the volume of solvent added to the biological system.

-

Calculations:

-

Target Concentration: 100 mM

-

Molecular Weight (MW): 175.19 g/mol [2]

-

Example: To prepare 1 mL of 100 mM stock, you require 17.52 mg of compound.

-

-

Weighing:

-

Weigh ~17.5 mg of the powder into a sterile, amber glass vial. Record the exact mass.

-

Correction Formula:

-

-

Dissolution:

-

Add the calculated volume of sterile DMSO.

-

Vortex vigorously for 30–60 seconds.

-

Observation: The solution should be clear and yellow/orange. If particles persist, sonicate in a water bath at room temperature for 5 minutes. Do not heat above 37°C to prevent degradation.

-

-

Sterilization (Optional but Recommended):

-

If the powder was not sterile, filter the DMSO stock through a 0.22 µm PTFE syringe filter into a fresh sterile vial.

-

Note: Account for ~50-100 µL hold-up volume loss in the filter.[1]

-

-

Storage:

-

Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Protect from light.

-

Protocol: Preparation of Working Solution (In Vitro Assay)

Objective: Dilute the stock into culture media without causing precipitation ("crashing out").

Critical Rule: The final DMSO concentration in the cell assay should generally be ≤ 0.5% (v/v) to avoid solvent toxicity.

Step-by-Step Serial Dilution (Intermediate Step)

Direct addition of 100 mM stock to media often causes immediate precipitation due to the rapid polarity shift.[1]

-

Prepare an Intermediate Dilution (100x):

-

Dilute the 100 mM DMSO stock 1:10 or 1:100 in DMSO first if you need lower concentrations, OR dilute 1:10 in the assay buffer/media with rapid mixing if the final concentration allows.

-

Best Practice: Perform serial dilutions in DMSO to keep the compound solubilized until the final step.

-

-

Final Addition to Media:

-

Example: To achieve a 100 µM assay concentration:

-

Dilute 100 mM Stock -> 10 mM (in DMSO).

-

Add 1 µL of 10 mM stock to 999 µL of warm Culture Media.

-

Final DMSO: 0.1%.

-

Mixing: Vortex immediately.

-

-

-

Visual QC:

-

Hold the tube up to a light source. Inspect for turbidity or fine crystal formation. If cloudy, the compound has crashed out.

-

Troubleshooting: If precipitation occurs, lower the working concentration or use a carrier protein (e.g., 0.1% BSA) in the media to help solubilize the lipophilic compound.

-

Visualized Workflow (Graphviz)

The following diagram illustrates the critical decision pathways for dissolving and handling the compound to ensure data integrity.

Caption: Logical workflow for the solubilization, storage, and dilution of 3-amino-1-methylquinoxalin-2(1H)-one, highlighting Critical Control Points (Yellow Diamonds).

Safety & Handling (HSE)

-

Hazard Identification: This compound is a structural analog of heterocyclic amines. Treat as a potential mutagen and irritant (H315, H319, H335).

-

DMSO Permeability: DMSO enhances skin permeability. If the dissolved compound contacts skin, it will be absorbed rapidly.

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory. Handle the powder inside a fume hood.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Cloudiness in Stock | Incomplete dissolution | Sonicate for 5-10 mins. Ensure DMSO is anhydrous.[3] |

| Precipitation in Media | "Solvent Shock" | Dilute stock into a larger volume of media while vortexing. Do not add media to stock. |

| Crystals after Freezing | Low solubility at -20°C | Warm vial to 37°C and vortex until redissolved before use.[1] |

| Yellowing of Media | Compound color | This is normal; quinoxalinones are chromophores. Use a vehicle control blank. |

References

Sources

- 1. 6479-18-1|1-Methylquinoxalin-2(1H)-one|BLD Pharm [bldpharm.com]

- 2. cas 90564-85-5|| where to buy 3-Amino-1-methylquinoxalin-2(1H)-one [english.chemenu.com]

- 3. ziath.com [ziath.com]

- 4. 2(1H)-Quinoxalinone | C8H6N2O | CID 14526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

Application Note: Antimicrobial Screening Assays for 3-amino-1-methylquinoxalin-2(1H)-one

[1]

Introduction & Scientific Rationale

Compound Profile

3-amino-1-methylquinoxalin-2(1H)-one is a heterocyclic scaffold belonging to the quinoxalinone class.[1][2][3] Structurally, it features a fused benzene and pyrazine ring system (quinoxaline) with a ketone at position 2, an amino group at position 3, and a methyl group at the N1 position.

-

Significance: Quinoxalinones are bioisosteres of quinolones (e.g., ciprofloxacin) and pteridines. The planar tricyclic structure suggests potential for DNA intercalation or DNA gyrase inhibition [1, 2]. The N1-methyl group is a critical modification that typically enhances lipophilicity and membrane permeability compared to the un-methylated parent compound, potentially improving efficacy against Gram-negative bacteria.

-

Target Audience: This guide is designed for medicinal chemists and microbiologists evaluating this specific derivative for "hit-to-lead" optimization.

Mechanism of Action (Hypothesis)

Based on structural analogs, the antimicrobial activity of 3-amino-1-methylquinoxalin-2(1H)-one is hypothesized to occur via:

-

DNA Gyrase/Topoisomerase IV Inhibition: Blocking bacterial DNA replication [2].

-

Intercalation: Binding between DNA base pairs, disrupting transcription.

Material Preparation & Handling[1][4][5][6][7]

Stock Solution Preparation

The lipophilic nature of the quinoxalinone core requires organic solvents for initial solubilization.

Reagents:

-

Test Compound: 3-amino-1-methylquinoxalin-2(1H)-one (Purity >98% by HPLC).

-

Solvent: Dimethyl Sulfoxide (DMSO), sterile filtered (0.22 µm).

Protocol:

-

Weighing: Accurately weigh 10.0 mg of the compound into a sterile 1.5 mL microcentrifuge tube.

-

Solubilization: Add 1.0 mL of 100% DMSO to achieve a stock concentration of 10,000 µg/mL (10 mg/mL) .

-

Vortexing: Vortex vigorously for 30–60 seconds. If particulate matter remains, sonicate for 5 minutes at 40 kHz.

-

Storage: Aliquot into 100 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.

Critical Control: The final concentration of DMSO in any biological assay must be ≤ 1% (v/v) to prevent solvent-induced toxicity. A 10 mg/mL stock allows for a high top-concentration of 100 µg/mL in the assay well while keeping DMSO at exactly 1%.

Workflow Visualization

The following diagram outlines the screening cascade, from stock preparation to advanced characterization.

Figure 1: Sequential workflow for evaluating antimicrobial efficacy. Decisions to proceed are based on defined thresholds (e.g., Zone of Inhibition > 10mm).

Primary Screening: Agar Well Diffusion

Objective: Qualitative assessment of susceptibility.

Materials:

-

Mueller-Hinton Agar (MHA) plates.

-

Standardized bacterial suspension (0.5 McFarland).

-

Positive Control: Ciprofloxacin (5 µ g/disk ).

-

Negative Control: 10% DMSO.

Protocol:

-

Inoculation: Swab the MHA plate surface with the bacterial suspension (approx.

CFU/mL) in three directions to ensure a uniform lawn. -

Well Creation: Use a sterile 6mm cork borer to punch wells into the agar.

-

Loading:

-

Test: Add 50 µL of diluted compound (e.g., 100 µg/mL) into the well.

-

Control: Add 50 µL of solvent control (DMSO diluted in saline).

-

-